2-[Amino-(3-nitro-phenyl)-methyl]-naphthalen-1-ol hydrochloride
CAS No.: 736173-14-1
Cat. No.: VC18360975
Molecular Formula: C17H15ClN2O3
Molecular Weight: 330.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 736173-14-1 |
|---|---|
| Molecular Formula | C17H15ClN2O3 |
| Molecular Weight | 330.8 g/mol |
| IUPAC Name | 2-[amino-(3-nitrophenyl)methyl]naphthalen-1-ol;hydrochloride |
| Standard InChI | InChI=1S/C17H14N2O3.ClH/c18-16(12-5-3-6-13(10-12)19(21)22)15-9-8-11-4-1-2-7-14(11)17(15)20;/h1-10,16,20H,18H2;1H |
| Standard InChI Key | RMLGHUJHQVOBCH-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C2C(=C1)C=CC(=C2O)C(C3=CC(=CC=C3)[N+](=O)[O-])N.Cl |
Introduction
Chemical Identity and Structural Features
2-[Amino-(3-nitro-phenyl)-methyl]-naphthalen-1-ol hydrochloride belongs to the class of nitroaromatic compounds, characterized by a naphthalen-1-ol moiety linked to a 3-nitrobenzylamine group via a methyl bridge. The molecular formula is C₁₇H₁₅ClN₂O₃, with a molecular weight of 342.77 g/mol . The hydrochloride salt (Cl⁻ counterion) improves aqueous solubility, critical for experimental applications.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 736173-14-1 | |
| Molecular Formula | C₁₇H₁₅ClN₂O₃ | |
| Purity | 96% | |
| Solubility | Water-soluble (HCl salt form) | , |
The nitro group at the meta position on the phenyl ring introduces strong electron-withdrawing effects, influencing the compound’s electronic distribution and reactivity . The amino group (–NH₂) and phenolic hydroxyl (–OH) contribute to its amphoteric nature, with pKa values estimated at ~2.5 (phenolic OH) and ~8.5 (amino group) based on analogous structures .
Biochemical and Industrial Applications
Enzyme Activity Studies
The compound’s nitro group renders it a candidate for oxidoreductase assays. In crystallographic fragment screening, analogous nitroaromatic structures were used in ROS-Glo™ H₂O₂ assays to detect hydrogen peroxide generation, a byproduct of oxidase activity . For example, 2-[Amino-(3-nitro-phenyl)-methyl]-naphthalen-1-ol hydrochloride may serve as a substrate in studies of flavin-dependent enzymes, where its oxidation could correlate with luminescent signals .
Pharmaceutical Intermediates
Structurally related compounds, such as 2-(amino-phenyl-methyl)-naphthalen-1-ol (CAS 743419-89-8), are intermediates in synthesizing kinase inhibitors and antipsychotic agents . The nitro derivative’s electron-deficient aromatic system could facilitate interactions with biological targets, though explicit pharmacological data remain unpublished.
Comparative Analysis with Analogous Compounds
Table 2: Comparison with 2-(Amino-phenyl-methyl)-naphthalen-1-ol (CAS 743419-89-8)
| Property | Target Compound | Analog (CAS 743419-89-8) |
|---|---|---|
| Molecular Formula | C₁₇H₁₅ClN₂O₃ | C₁₇H₁₅NO |
| Molecular Weight | 342.77 g/mol | 249.31 g/mol |
| Functional Groups | –NO₂, –NH₂, –OH, Cl⁻ | –NH₂, –OH |
| Solubility | High (HCl salt) | Moderate (free base) |
The addition of the nitro group and hydrochloride salt increases molecular weight by 93.46 g/mol and enhances hydrophilicity, critical for formulation in aqueous assays , .
Future Research Directions
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Mechanistic Studies: Elucidate the compound’s role in enzyme-substrate interactions using X-ray crystallography .
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Pharmacokinetic Profiling: Assess absorption, distribution, and metabolism in preclinical models.
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Derivatization: Explore substitutions at the nitro or amino groups to modulate bioactivity.
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